N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been synthesized and studied for its potential antimicrobial properties . It belongs to the benzothiazole class of compounds . This compound has been used to synthesize a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The 6-chloro-1,3-benzothiazole-2-amine was synthesized by reacting 4-chloroaniline with potassium thiocyanate . This compound was then used to synthesize a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve its use as a starting material for the synthesis of various derivatives . These derivatives have been synthesized in satisfactory yield and have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications
Antimicrobial Properties
A study has synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of the benzothiazole class. These derivatives exhibited antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as several fungi. The azetidin-2-ones derivatives showed more potent activity compared to thiazolidin-4-ones derivatives, indicating their potential as antimicrobial agents (Gilani et al., 2016).
Insecticidal Activity
Another research avenue involves the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which were tested for insecticidal activity. By modifying the chemical structure, researchers aim to develop potent insecticidal agents. This demonstrates the compound’s utility in agricultural sciences and pest management strategies (Yu et al., 2009).
Herbicidal Properties
The compound has also found applications in the development of herbicides. A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, prepared from derivatives similar to N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, showed significant herbicidal activity against both broadleaf and narrowleaf weeds in greenhouse and field studies. This indicates the compound's potential in the synthesis of new herbicides (Hamper et al., 1995).
Anticancer Drug Synthesis
In pharmaceutical research, a new method for the synthesis of 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, an intermediate in the preparation of the anticancer drug dasatinib, was developed. This showcases the compound's relevance in the synthesis of complex molecules with significant therapeutic applications (Chen et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by the COX enzymes .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent . Some derivatives of the compound have also shown antimicrobial activity .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHYTGYJRXCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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